molecular formula C25H24ClNO6 B6750440 N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine;perchloric acid

N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine;perchloric acid

Cat. No.: B6750440
M. Wt: 469.9 g/mol
InChI Key: OTHWINLXZMFEES-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine;perchloric acid is a complex organic compound that features a chromen-4-imine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and chromen derivatives. The reaction conditions may involve:

    Condensation reactions: Using catalysts like piperidine or pyrrolidine under reflux conditions.

    Cyclization reactions: Employing acidic or basic conditions to form the chromen ring.

    Imine formation: Reacting amines with aldehydes or ketones in the presence of dehydrating agents.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For small-scale synthesis with precise control over reaction conditions.

    Continuous flow reactors: For large-scale production, offering better efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action for N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine involves its interaction with molecular targets such as enzymes or receptors. The chromen-4-imine core can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(4-hydroxyphenyl)-6-methylchromen-4-imine
  • N-(2,3-dimethylphenyl)-2-(4-chlorophenyl)-6-methylchromen-4-imine

Uniqueness

N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, can affect its electronic properties and interactions with other molecules.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-6-methylchromen-4-imine;perchloric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO2.ClHO4/c1-16-8-13-24-21(14-16)23(26-22-7-5-6-17(2)18(22)3)15-25(28-24)19-9-11-20(27-4)12-10-19;2-1(3,4)5/h5-15H,1-4H3;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHWINLXZMFEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=NC3=CC=CC(=C3C)C)C4=CC=C(C=C4)OC.OCl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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